molecular formula C21H20N2O5S B608559 LH65.3 CAS No. 1494676-74-2

LH65.3

Cat. No. B608559
M. Wt: 412.46
InChI Key: MJZOTNCBEWTGDG-WQRHYEAKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LH65.3 is an S. typhimurium infection inhibitor on the activity of DUSP3, DUSP11, and DUSP27.

Scientific Research Applications

2. Antiproliferative and Antimetastasis Agent L651582 L651582 is a novel carboxyamide-amino-imidazole compound studied for its inhibitory effects on cancer proliferation, adhesion, and motility. It significantly inhibited autocrine motility factor-stimulated tumor cell motility and tumor cell adhesion, presenting itself as a novel anticancer agent (Kohn & Liotta, 1990).

3. Liver X Receptors in Cholesterol Transport Synthetic LXR agonists have shown to inhibit atherosclerosis progression by upregulating genes encoding ATP binding cassette transporters, promoting efflux of cholesterol, and aiding in biliary and fecal excretion of cholesterol (Naik et al., 2005).

4. 5‐HT3 Recognition Sites in the Gastrointestinal Tract Studies identified 5‐HT3 recognition sites in the rat gastrointestinal tract, which are relevant to the potential use of 5‐HT3 receptor ligands to modify secretory and contraction responses in the gastrointestinal system (Champaneria et al., 1992).

5. RANKL Inhibition in Langerhans Cell Histiocytosis Treatment RANKL expression within Langerhans Cell Histiocytosis (LCH) lesions was studied, showing potential for RANKL inhibition as a rational therapeutic approach (Makras et al., 2015).

6. Cyclopropanyldehydrocostunolide LJ in High Glucose-Induced Podocyte Injury Cyclopropanyldehydrocostunolide LJ was investigated for its effects on high glucose-induced podocyte injury, revealing its potential in attenuating such injuries by suppressing RANKL/RANK-mediated NF-κB and MAPK signaling pathways (Chen et al., 2016).

properties

CAS RN

1494676-74-2

Product Name

LH65.3

Molecular Formula

C21H20N2O5S

Molecular Weight

412.46

IUPAC Name

(Z)-3-(4-(tert-butyl)benzyl)-5-(4-hydroxy-3-nitrobenzylidene)thiazolidine-2,4-dione

InChI

InChI=1S/C21H20N2O5S/c1-21(2,3)15-7-4-13(5-8-15)12-22-19(25)18(29-20(22)26)11-14-6-9-17(24)16(10-14)23(27)28/h4-11,24H,12H2,1-3H3/b18-11-

InChI Key

MJZOTNCBEWTGDG-WQRHYEAKSA-N

SMILES

O=C(N(CC1=CC=C(C(C)(C)C)C=C1)C/2=O)SC2=C/C3=CC=C(O)C([N+]([O-])=O)=C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

LH65.3;  LH-65.3;  LH 65.3; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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